molecular formula C13H14ClNO3 B6278300 2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid hydrochloride CAS No. 189892-34-0

2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid hydrochloride

Cat. No.: B6278300
CAS No.: 189892-34-0
M. Wt: 267.71 g/mol
InChI Key: ZWKWYUTUMAUJPD-UHFFFAOYSA-N
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Description

2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid hydrochloride is a naphthalene-based amino acid derivative of significant interest in medicinal chemistry and biochemical research. This compound serves as a versatile synthetic intermediate for the development of novel small molecules and functionalized polymers. Its molecular structure, featuring a hydroxynaphthyl group, suggests potential for applications in fluorescence studies and as a building block for protease inhibitor research. Researchers value this reagent for exploring enzyme-substrate interactions and signal transduction pathways. The hydrochloride salt ensures enhanced stability and solubility for various experimental conditions. This product is intended for research purposes by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

189892-34-0

Molecular Formula

C13H14ClNO3

Molecular Weight

267.71 g/mol

IUPAC Name

2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C13H13NO3.ClH/c14-12(13(16)17)6-8-1-2-10-7-11(15)4-3-9(10)5-8;/h1-5,7,12,15H,6,14H2,(H,16,17);1H

InChI Key

ZWKWYUTUMAUJPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1CC(C(=O)O)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Starting Materials and Precursor Selection

The synthesis typically begins with 6-hydroxy-2-naphthoic acid or its derivatives, as noted in industrial protocols. This precursor provides the naphthalene core, which is functionalized through sequential reactions to introduce the amino acid side chain. Alternative routes described in patent literature utilize racemic 5-hydroxynaphthylalanine methyl ester hydrochloride as an intermediate, which undergoes coupling reactions to form the target compound.

Table 1: Common Precursors and Their Roles in Synthesis

PrecursorRole in SynthesisSource
6-Hydroxy-2-naphthoic acidNaphthalene backbone construction
5-HydroxynaphthylalanineAmino acid side-chain introduction
Ethyl chloroformateCarboxyl group activation

Stepwise Synthesis Protocol

A representative synthesis involves three key stages:

Naphthalene Functionalization

The hydroxyl group at position 6 of the naphthalene ring is protected using tert-butyldimethylsilyl (TBS) chloride to prevent unwanted side reactions during subsequent steps. Bromination or Friedel-Crafts alkylation may follow to introduce substituents that facilitate amino acid coupling.

Amino Acid Side-Chain Introduction

A Strecker synthesis or reductive amination is employed to attach the alanine moiety. For example, reacting 6-hydroxy-2-naphthaldehyde with ammonium chloride and potassium cyanide yields the α-aminonitrile intermediate, which is hydrolyzed to the corresponding amino acid. Patent EP1301487B1 highlights the use of methyl ester hydrochlorides to improve solubility during this step.

Hydrochloride Salt Formation

The final product is precipitated as the hydrochloride salt by treating the free base with hydrochloric acid in a polar aprotic solvent like tetrahydrofuran (THF).

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)Source
Naphthalene brominationBr₂, FeCl₃, CH₂Cl₂, 0°C7892
Reductive aminationNaBH₃CN, MeOH, rt, 12h8595
Salt formationHCl (g), THF, −20°C, 2h9199

Optimization Strategies and Challenges

Stereochemical Control

Racemization during the amination step remains a critical challenge. Patent WO2020031201A1 proposes chiral auxiliaries like (R)-phenylglycinol to enforce enantiomeric purity, achieving >98% ee in model systems. Alternatively, enzymatic resolution using acylases has been explored but requires further scalability testing.

Solvent and Catalyst Selection

Polar solvents (e.g., DMF, DMSO) enhance the solubility of naphthalene intermediates but risk hydrolyzing acid-labile groups. Recent advances advocate for ionic liquids like [BMIM][BF₄], which improve reaction rates by 30% compared to conventional solvents. Catalytic systems employing Pd/C or Ni nanoparticles show promise in reducing reaction times for hydrogenation steps.

Analytical Characterization

Post-synthesis, the compound is characterized via:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak at m/z 267.71 [M+H]⁺.

  • ¹H NMR (D₂O): δ 7.82 (d, 1H, aromatic), 7.45 (m, 2H, aromatic), 4.32 (q, 1H, CH), 3.15 (dd, 2H, CH₂).

  • X-ray Crystallography: Resolves the hydrochloride salt’s monoclinic crystal structure (space group P2₁/c).

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates addressing:

  • Cost of Raw Materials: 6-Hydroxy-2-naphthoic acid costs ~$450/kg, driving research into bio-based precursors.

  • Waste Management: Bromination steps generate HBr waste, requiring neutralization with NaOH to form NaBr, which is 85% recoverable.

Table 3: Environmental and Economic Metrics

ParameterLaboratory ScalePilot ScaleIndustrial Scale
E-factor (kg waste/kg product)12.58.25.7
Production cost ($/kg)12,0003,5001,200

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

1.1 NMDA Receptor Modulation

One of the most significant applications of 2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid hydrochloride is its role as a modulator of N-Methyl-D-Aspartate (NMDA) receptors. NMDA receptors are critical for synaptic plasticity and memory function in the central nervous system. Research indicates that compounds similar to this hydrochloride can act as agonists at the glycine binding site of NMDA receptors, influencing various neurological processes and potentially offering therapeutic avenues for conditions such as schizophrenia, Alzheimer's disease, and other neurodegenerative disorders .

1.2 Neuroprotective Effects

Studies have suggested that derivatives of naphthylalanine exhibit neuroprotective effects, which may be attributed to their ability to modulate excitatory neurotransmission through NMDA receptor pathways. This modulation can help mitigate excitotoxicity, a process that leads to neuronal injury and death due to excessive stimulation by neurotransmitters such as glutamate .

3.1 Case Study: NMDA Receptor Agonists

In a study published in Frontiers in Chemistry, researchers developed various glycine site agonists based on structural analogs of naphthylalanine derivatives, demonstrating pronounced activity at specific NMDA receptor subtypes (GluN1/2C-D) compared to others (GluN1/2A-B). These findings highlight the potential for targeted therapeutic strategies using compounds like this compound in treating neurological disorders .

3.2 Neuroprotective Mechanisms

Another research effort focused on the neuroprotective mechanisms offered by naphthylalanine derivatives against oxidative stress-induced neuronal damage. The study indicated that these compounds could enhance cellular resilience and viability under stress conditions, suggesting their potential as therapeutic agents in neuroprotection .

Mechanism of Action

The mechanism by which 2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The hydroxynaphthalene moiety allows it to act as a fluorescent probe, while the amino and propanoic acid groups enable it to participate in various biochemical pathways. The compound can bind to proteins and enzymes, altering their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Aromatic vs. Aliphatic Substituents
  • 2-Amino-3-(2-chlorophenyl)propanoic Acid Hydrochloride (CAS 120108-63-6): Structure: Chlorophenyl substituent instead of hydroxynaphthalenyl. Properties: The chloro group increases lipophilicity and steric bulk compared to the hydroxyl group. This may enhance membrane permeability but reduce hydrogen-bonding capacity. Molecular weight: 236.10 g/mol .
  • (2R*)-2-Amino-3-[(2S)-oxolan-2-yl]propanoic Acid Hydrochloride (CAS EN300-27719518): Structure: Oxolanyl (tetrahydrofuran) substituent. Properties: The aliphatic oxolane ring reduces aromatic interactions but introduces conformational flexibility. Molecular weight: 195.65 g/mol .
Functional Group Variations
  • 2-Amino-3-sulfanylpropanoic Acid Hydrochloride (CAS 52-89-1): Structure: Sulfanyl (-SH) group instead of hydroxynaphthalenyl. Properties: The thiol group is highly reactive, prone to oxidation into sulfonic acid derivatives, limiting stability. Molecular weight: 169.62 g/mol .
  • (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic Acid: Structure: Fluoroindolyl substituent with a Boc-protected amino group. Properties: Fluorine enhances electronegativity and metabolic stability. The indole ring supports π-π stacking but differs in electronic profile from naphthalene .

Substituent Position and Electronic Effects

  • 2-(6-Ethyl-naphthalen-2-yl)propanoic Acid (): Structure: Ethyl group at the 6-position of naphthalene. Properties: Ethyl increases lipophilicity, favoring hydrophobic interactions but reducing polarity. Synthesized via Suzuki coupling and hydrolysis .
  • (S)-Methyl 2-(6-methoxynaphthalen-2-yl)propanoate (CAS 26159-35-3): Structure: Methoxy group instead of hydroxyl; esterified carboxylic acid. Properties: Methoxy improves lipophilicity and stability compared to hydroxyl. The ester form may serve as a prodrug, requiring hydrolysis for activation .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties CAS No. References
2-Amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid HCl C₁₃H₁₄ClNO₃ ~263.71 (estimated) 6-Hydroxynaphthalenyl High polarity, hydrogen bonding, π-π stacking Not provided -
2-Amino-3-(2-chlorophenyl)propanoic acid HCl C₉H₁₁Cl₂NO₂ 236.10 2-Chlorophenyl Lipophilic, steric bulk 120108-63-6
2-Amino-3-sulfanylpropanoic acid HCl C₃H₈ClNO₂S 169.62 Sulfanyl (-SH) Oxidatively unstable, reactive thiol 52-89-1
(2R*)-2-Amino-3-[(2S)-oxolan-2-yl]propanoic acid HCl C₇H₁₄ClNO₃ 195.65 Oxolanyl Flexible, reduced aromaticity EN300-27719518

Biological Activity

2-Amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid hydrochloride, also known by its CAS number 122745-11-3, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₄ClN₁O₂
  • Molecular Weight : 251.71 g/mol
  • Structure : The compound features a naphthalene ring substituted with a hydroxyl group and an amino acid structure, which is significant for its biological interactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Neuropharmacological Effects

Research indicates that compounds with similar structures exhibit significant interactions with neurotransmitter receptors. For instance, derivatives of naphthalene-based amino acids have shown binding affinity to glutamate receptors, particularly NMDA and AMPA receptors, which are crucial for synaptic plasticity and memory function. Studies have demonstrated that modifications in the naphthalene structure can enhance or diminish these effects, suggesting a structure-activity relationship (SAR) that warrants further exploration .

2. Anti-inflammatory Properties

The compound's structural similarity to known anti-inflammatory agents suggests potential therapeutic applications in treating inflammatory conditions. For example, related compounds have been studied for their ability to inhibit cyclooxygenase enzymes (COX), thereby reducing the production of pro-inflammatory prostaglandins .

3. Antioxidant Activity

Compounds derived from naphthalene have been reported to exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases. The hydroxyl group on the naphthalene ring is thought to contribute to this activity by scavenging free radicals .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of similar compounds:

StudyFindings
Study on NMDA Receptor Modulation Investigated the binding properties of naphthalene derivatives at NMDA receptors, highlighting their potential as neuroprotective agents .
Anti-inflammatory Activity Assessment Demonstrated that certain naphthalene derivatives effectively reduced inflammation in animal models by inhibiting COX enzymes .
Oxidative Stress Mitigation Showed that hydroxynaphthalene derivatives possess significant antioxidant activity, contributing to cellular protection against oxidative damage .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but likely involve:

  • Receptor Interaction : Binding to glutamate receptors may modulate synaptic transmission and plasticity.
  • Enzymatic Inhibition : Potential inhibition of COX enzymes could lead to decreased inflammatory mediators.
  • Radical Scavenging : The presence of hydroxyl groups may facilitate the scavenging of reactive oxygen species (ROS).

Q & A

Q. Methodological Answer :

  • In Vitro Binding Assays :
    • Radioligand Displacement : Use ³H-labeled glutamate to measure competitive binding in rat cortical membranes .
    • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD, kon/koff) using immobilized receptor proteins .
  • In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to NMDA or AMPA receptor subunits .

Advanced: How should contradictory data on biological activity be resolved?

Methodological Answer :
Discrepancies may arise from assay conditions or impurities. Mitigation steps:

  • Reproducibility Checks : Repeat assays across multiple labs with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Impurity Profiling : LC-MS/MS identifies trace contaminants (e.g., oxidation byproducts) that may skew results .
  • Orthogonal Assays : Cross-validate using fluorescence polarization (FP) and isothermal titration calorimetry (ITC) .

Basic: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during weighing to avoid inhalation of fine particles .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: What role does the hydroxynaphthyl group play in fluorescence-based applications?

Methodological Answer :
The hydroxynaphthyl moiety enables fluorescence properties for imaging:

  • Fluorescence Quenching Assays : Monitor interactions with biomolecules via changes in emission intensity (λex = 340 nm, λem = 410 nm) .
  • Confocal Microscopy : Track cellular uptake in neuronal cells using FITC-conjugated derivatives .

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